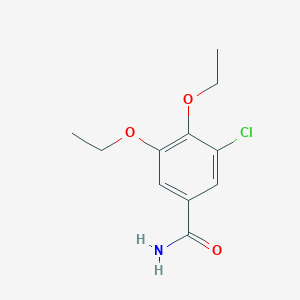

3-chloro-4,5-diethoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRZEZUNIIQRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Characterization

The most probable synthetic pathway would involve the amidation of 3-chloro-4,5-diethoxybenzoic acid. This transformation can be achieved through several well-established methods, most notably via the use of coupling agents.

A common and efficient method for forming an amide bond from a carboxylic acid and an amine (in this case, ammonia (B1221849) or an ammonia equivalent to form the primary benzamide) involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). google.comnih.gov The reaction would proceed by activating the carboxylic acid to form a more reactive intermediate, which is then readily attacked by ammonia to form the desired benzamide (B126).

Alternatively, the carboxylic acid could first be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. niif.hu The resulting 3-chloro-4,5-diethoxybenzoyl chloride would then be highly susceptible to nucleophilic attack by ammonia to yield the final product.

The purification of the final compound would likely involve standard techniques such as recrystallization or column chromatography. Characterization would be carried out using modern analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of 3-chloro-4,5-diethoxybenzamide.

Postulated Biological Activity and Mechanism of Action

Based on the structural features of 3-chloro-4,5-diethoxybenzamide, it is plausible to hypothesize its potential biological activities, particularly in the realm of neuropsychopharmacology, where benzamide (B126) derivatives have a significant history.

Many substituted benzamides are known to act as antagonists at dopamine (B1211576) D2 receptors, a key target for antipsychotic medications. nih.govnih.gov The general structure of our target compound aligns with the pharmacophore of some known D2 antagonists. It is therefore conceivable that this compound could exhibit antipsychotic properties by modulating dopaminergic neurotransmission.

The chlorine atom and the diethoxy substituents would play a crucial role in the binding affinity and selectivity of the compound for the D2 receptor, and potentially for other receptors such as serotonin (B10506) receptors (e.g., 5-HT₂ₐ, 5-HT₇), which are also important targets for atypical antipsychotics. nih.govacs.org The interaction with these receptors is often a complex interplay of hydrophobic, electronic, and steric factors, all of which are influenced by the specific substitution pattern on the benzamide ring.

Structure Activity Relationships Sar

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the amide bond. This suggests that the final step in the synthesis would be the formation of the amide from a corresponding carboxylic acid or its derivative and an amine source, such as ammonia (B1221849).

The key precursor identified through this analysis is 3-chloro-4,5-diethoxybenzoic acid. Further disconnection of this benzoic acid derivative points towards simpler aromatic precursors. The ethoxy groups can be introduced via Williamson ether synthesis on a dihydroxybenzoic acid derivative. The chloro substituent can be introduced through electrophilic aromatic substitution. A plausible starting material for this retrosynthetic pathway is 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available natural product.

Classical Synthetic Routes to this compound

Multi-Step Synthesis from Precursors

The classical synthesis of this compound often involves a multi-step sequence starting from a suitable precursor. A common route begins with the etherification of a dihydroxybenzoic acid derivative, followed by chlorination and subsequent amidation.

One documented approach involves the reaction of 3-chloro-4,5-dipropargyloxybenzoyl chloride with aqueous ammonia. prepchem.com Although this specific example uses propargyl groups instead of ethyl groups, the fundamental transformation of an acyl chloride to a primary amide is a classic and widely used method. The reaction is typically carried out by stirring the acyl chloride in a biphasic mixture of an organic solvent, like toluene, and concentrated aqueous ammonia, often with heating to drive the reaction to completion. prepchem.com

The necessary precursor, 3-chloro-4,5-diethoxybenzoic acid, can be prepared from a more fundamental starting material. For instance, a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid involves a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. researchgate.netsemanticscholar.org A similar strategic approach could be adapted for the synthesis of the diethoxy analog, starting from a suitably substituted benzoic acid.

Optimization of Reaction Conditions and Yields

The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step to maximize the yield. For the amidation step, factors such as reaction time, temperature, and the concentration of ammonia can significantly influence the outcome. For example, in a related benzamide synthesis, extending the reaction time from 30 minutes to 3.5 hours increased the yield from 51% to 65%. youtube.com

In the synthesis of related benzamides, purification of the final product is often achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. researchgate.net The choice of solvent for recrystallization is crucial for obtaining a high-purity product.

Modern Approaches in the Synthesis of this compound

Catalytic Methods in Benzamide Formation

Modern synthetic chemistry has seen a shift towards the use of catalytic methods for amide bond formation, which are often more efficient and generate less waste than classical methods. researchgate.net Traditional techniques frequently require stoichiometric amounts of coupling reagents, which can lead to complex workup procedures and significant waste. researchgate.net

A variety of catalysts have been developed for the direct condensation of carboxylic acids and amines. These include boric acid, which can catalyze the reaction between a carboxylic acid and urea (B33335) to form a benzamide with yields between 50-60%. youtube.com Other catalytic systems, such as those based on copper, cobalt, iron, and zirconium, have also been reported to be effective for amide bond formation. researchgate.netresearchgate.net For instance, a CuCoFe2O4@GO nanocatalyst has demonstrated high efficiency in the direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net Another example is the use of a diatomite earth-supported ionic liquid with ZrCl4 as a catalyst under ultrasonic irradiation, which provides a rapid and high-yielding route to benzamides. researchgate.net

Photocatalytic methods are also emerging as a mild and efficient way to synthesize benzamides and their derivatives. rsc.org These methods can operate under mild conditions, sometimes using water as a solvent, which aligns with the principles of green chemistry. rsc.org

Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be applied in several ways.

The use of water as a solvent, as seen in some photocatalytic methods, is a key aspect of green chemistry. rsc.org Solvent-free reaction conditions, where possible, also contribute to a greener process. nih.gov The development of reusable heterogeneous catalysts, such as the diatomite earth@IL/ZrCl4 system, is another important strategy. researchgate.net These catalysts can be recovered and reused multiple times, reducing waste and cost.

Furthermore, improving the atom economy of the synthesis is a central goal of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The direct catalytic amidation of a carboxylic acid is generally more atom-economical than methods that require the pre-activation of the carboxylic acid to an acid chloride.

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound can be systematically approached by targeting its key functional moieties. These derivatization strategies are instrumental in fine-tuning the physicochemical and biological properties of the molecule.

The amide bond of this compound is a prime site for derivatization, allowing for the introduction of a wide array of substituents. The most common approach involves the reaction of the corresponding carboxylic acid, 3-chloro-4,5-diethoxybenzoic acid, with a diverse range of amines. This transformation is typically facilitated by coupling agents that activate the carboxylic acid.

One established method for amide bond formation is the in situ generation of an acid chloride. For instance, the reaction of a carboxylic acid with phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like xylene can generate the reactive acyl chloride, which then readily couples with an amine to form the desired amide. nih.gov This approach has been successfully employed in the synthesis of N-substituted salicylanilides. nih.gov

Alternatively, modern peptide coupling reagents can be utilized for the efficient formation of amide bonds under mild conditions. Reagents such as N-chlorophthalimide in the presence of triphenylphosphine (B44618) can generate chloro- and imido-phosphonium salts in situ, which act as powerful activating agents for carboxylic acids, enabling their condensation with primary and secondary amines at room temperature to yield amides in good to excellent yields. nih.govresearchgate.net

A series of N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities, highlighting the importance of this modification strategy. nih.gov For example, the reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with various anilines and amines in the presence of thionyl chloride and DMF demonstrates a common route to N-aryl and N-alkyl benzamides. nih.gov

Table 1: Examples of Amide Bond Formation Reactions on Benzoyl Scaffolds

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product | Yield (%) | Reference |

| 3-(chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid | PCl₃, xylene, 110 °C | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 82 | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-nitro aniline | Reflux in DMF | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Not specified | nih.gov |

| Carboxylic acids | Primary/Secondary amines | N-chlorophthalimide, PPh₃, room temperature | N-substituted amides | Good to Excellent | nih.govresearchgate.net |

The benzene (B151609) ring of this compound is another key area for structural diversification. The existing substituents—a chloro group and two ethoxy groups—direct the regioselectivity of electrophilic aromatic substitution reactions. The two electron-donating ethoxy groups at positions 4 and 5, and the electron-withdrawing chloro group at position 3, create a specific electronic environment on the aromatic ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce additional functional groups onto the ring. byjus.com For example, the nitration of a similar compound, 2,4-difluoro-3-chlorobenzoic acid, with concentrated nitric acid leads to the introduction of a nitro group. researchgate.net This suggests that nitration of this compound could potentially occur at the available positions on the ring, likely directed by the activating ethoxy groups.

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the position of the chloro substituent or other halogenated derivatives.

The two ethoxy groups at the 4 and 5 positions of the benzamide ring offer opportunities for modification, primarily through ether cleavage followed by re-alkylation. Cleavage of aryl ethers can be achieved using strong acids like HBr or HI, which protonate the ether oxygen, making it a good leaving group for subsequent nucleophilic attack by the halide ion. libretexts.org This process would yield the corresponding dihydroxybenzamide derivative, 3-chloro-4,5-dihydroxybenzamide. echemi.comchemicalbook.com

Once the dihydroxy intermediate is obtained, it can be re-alkylated with a variety of alkyl halides or other electrophiles to introduce different alkoxy groups, thereby diversifying this part of the molecule. This strategy allows for the exploration of the impact of the size and nature of the alkoxy substituents on the molecule's properties. The cleavage of ethers can also be achieved under oxidative conditions using fungal peroxygenases, which can yield phenolic products. nih.gov

Table 2: Examples of Ether Cleavage Reactions on Aromatic Scaffolds

| Substrate | Reagent/Conditions | Product | Reference |

| Aryl alkyl ether | HBr or HI | Phenol and alkyl halide | libretexts.org |

| 1,4-dimethoxybenzene | A. aegerita peroxygenase, ascorbate | 4-methoxyphenol | nih.gov |

| p-methoxy benzyl (B1604629) (PMB) ethers | Nitroxyl radical catalyst, PIFA | Corresponding alcohol/carbonyl | organic-chemistry.org |

The chlorine atom at the 3-position of the aromatic ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This methodology is highly effective for forming biaryl structures or introducing alkyl or vinyl groups. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been successfully coupled with various arylboronic acids under Suzuki-Miyaura conditions. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com This is a powerful tool for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and an amine (primary or secondary). wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.govresearchgate.netresearchgate.net This is a highly versatile method for synthesizing arylamines and has largely replaced harsher traditional methods. Different generations of catalyst systems have been developed to expand the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org

Ullmann Condensation: This copper-promoted reaction can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While it often requires higher temperatures than palladium-catalyzed methods, it remains a useful tool, especially for certain substrates. wikipedia.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-aryl-3-chloro-1,2,4-thiadiazole | nih.govresearchgate.net |

| Sonogashira | Aryl bromide | Terminal alkyne | [DTBNpP] Pd(crotyl)Cl, TMP, DMSO | Arylalkyne | nih.gov |

| Buchwald-Hartwig Amination | Aryl chloride | Ammonia/Amine | (CyPF-tBu)Pd(P(o-tol)₃) | Arylamine | semanticscholar.org |

| Ullmann Condensation | 4-chloronitrobenzene | Phenol | Copper catalyst, KOH | p-nitrophenyl phenyl ether | wikipedia.org |

In Vitro Studies of this compound

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These studies provide insights into the compound's mechanism of action and its potential as a therapeutic agent.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment. These assays can measure the direct binding of the compound to the target protein or assess downstream cellular events that are modulated by the target's activity.

As of the latest available data, specific cell-based target engagement studies for this compound have not been reported in publicly accessible scientific literature. While the broader benzamide class is known to interact with various cellular targets, the specific molecular target of this compound remains to be elucidated.

Enzyme Inhibition and Activation Studies

Enzymes are critical regulators of numerous physiological processes, making them common targets for therapeutic intervention. Enzyme inhibition or activation assays are performed to quantify a compound's ability to modulate the activity of a specific enzyme.

Currently, there is no publicly available data from enzyme inhibition or activation studies for this compound. Therefore, its enzymatic activity profile is not known.

Receptor Binding and Functional Assays

Receptors are another major class of drug targets. Receptor binding assays determine the affinity of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist, antagonist, or inverse agonist.

Detailed receptor binding and functional assay data for this compound are not available in the public domain. The potential of this compound to interact with specific receptors has not yet been characterized.

Biochemical Pathway Modulation in Cellular Systems

Understanding how a compound affects cellular signaling pathways is essential for predicting its physiological effects. These studies often involve techniques like western blotting, reporter gene assays, or transcriptomic analysis to measure changes in the activity of specific pathways.

No studies detailing the modulation of specific biochemical pathways by this compound in cellular systems have been published. The impact of this compound on cellular signaling networks is an area that requires future investigation.

In Vivo Studies of this compound (Non-Human Models)

In vivo studies in non-human models are a critical step in preclinical development, providing information on a compound's efficacy and its effects within a whole living organism.

Disease Models and Efficacy Assessment

To evaluate the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. These studies assess the compound's ability to produce the desired therapeutic effect.

There are currently no published reports of in vivo studies of this compound in any non-human disease models. Consequently, its efficacy in any therapeutic area has not been demonstrated.

Pharmacokinetic Profiling in Preclinical Models

Detailed pharmacokinetic studies on this compound in preclinical animal models are not extensively available in the public domain. The absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining the therapeutic potential of a compound, remains largely uncharacterized.

Understanding the pharmacokinetic behavior of a compound is essential. This includes evaluating its bioavailability after administration, the extent of its distribution into various tissues, and the rate and pathways of its elimination from the body. Without such data for this compound, a comprehensive assessment of its potential as a drug candidate is challenging.

Metabolic Fate and Biotransformation Pathways in Animal Models

Similar to the pharmacokinetic data, specific studies detailing the metabolic fate and biotransformation pathways of this compound in animal models are not readily found in published scientific literature. The investigation of metabolic pathways is critical to identify the enzymes responsible for metabolizing the compound and to characterize the chemical structure of its metabolites.

Generally, benzamide-containing compounds can undergo various metabolic transformations, including but not limited to:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chains.

O-dealkylation: The removal of an ethyl group from the ethoxy moieties.

Amide hydrolysis: The cleavage of the amide bond, resulting in a carboxylic acid and an amine.

Conjugation: The attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the parent compound or its metabolites to facilitate excretion.

However, without specific experimental data for this compound, the primary and secondary metabolites, as well as the specific cytochrome P450 (CYP) isozymes involved in its metabolism, remain speculative. Further research is required to elucidate these aspects of its preclinical profile.

Identification of Molecular Targets for this compound

The initial step in understanding the mechanism of action of any compound is the identification of its molecular targets. For this compound, this would involve pinpointing the specific proteins or other macromolecules with which it interacts to elicit a biological response.

Affinity Chromatography and Proteomics-Based Approaches

A powerful technique to identify molecular targets is affinity chromatography coupled with proteomics. This approach would involve immobilizing this compound onto a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over this support. Proteins that bind to the compound are retained, while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomic techniques. This method allows for the unbiased identification of potential binding partners in a complex biological sample.

Genetic Screens for Target Validation

Once potential targets are identified, genetic screens can be employed for validation. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 could be used to systematically knockdown or knockout the expression of the candidate target genes in a cellular model. If the cellular response to this compound is altered or abolished in the absence of a specific protein, it provides strong evidence that this protein is a key molecular target.

Elucidation of Signaling Pathways Modulated by this compound

After identifying molecular targets, the next step is to understand how the interaction of this compound with its target(s) affects cellular signaling pathways.

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a broad overview of the cellular changes induced by this compound, transcriptomic and proteomic analyses are invaluable. Techniques like RNA sequencing (RNA-seq) can reveal changes in gene expression levels, while quantitative proteomics can identify alterations in protein abundance upon treatment with the compound. These global analyses can provide clues about the signaling pathways that are activated or inhibited.

Phosphorylation Cascade Investigations

Many signaling pathways are regulated by phosphorylation events. Investigating the phosphorylation status of key signaling proteins, such as kinases and their substrates, can provide a more direct understanding of the modulated pathways. This can be achieved using phosphoproteomics, a specialized proteomic approach that enriches for and identifies phosphorylated proteins, or by using specific antibodies that recognize the phosphorylated forms of proteins of interest in Western blot analyses.

Molecular Interaction Analysis

To fully characterize the mechanism of action, a detailed analysis of the direct molecular interaction between this compound and its validated target is necessary. This involves biophysical techniques to quantify the binding affinity and kinetics. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on the binding strength (dissociation constant, Kd) and the rates of association and dissociation. This information is crucial for understanding the potency and specificity of the compound.

Ligand-Protein Interaction Kinetics

A thorough review of scientific literature did not uncover any specific data regarding the ligand-protein interaction kinetics of this compound. This includes a lack of information on its binding affinity, association rate constants (k_on), and dissociation rate constants (k_off) with any specific protein targets. While the benzamide class, to which this compound belongs, has been studied for its interaction with various biological targets, the kinetic profile of this compound itself has not been characterized in the available research. ontosight.ai

To provide a framework for future research, the following interactive data table is presented as a template for recording such kinetic data once it becomes available.

| Target Protein | Binding Affinity (K_D) | Association Rate (k_on) | Dissociation Rate (k_off) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Allosteric Modulation and Conformational Changes

There is currently no available research data to suggest that this compound functions as an allosteric modulator or induces specific conformational changes in any protein target. Studies detailing its effects on the binding of other ligands to a receptor or any consequential changes in protein structure are absent from the scientific literature. Therefore, a detailed analysis of its allosteric modulation capabilities cannot be provided at this time.

The following interactive data table is provided as a template for documenting any future findings related to the allosteric modulation and conformational changes induced by this compound.

| Target Protein | Allosteric Effect | Observed Conformational Change |

| Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design and Synthesis of 3-Chloro-4,5-diethoxybenzamide Analogues

Information regarding the design and synthesis of analogues of this compound is not available in the public scientific literature. The process of creating chemical analogues is a cornerstone of medicinal chemistry, used to explore the chemical space around a lead compound to optimize its properties.

Rational Design Based on Target Information

The rational design of analogues is predicated on having knowledge of the biological target. As there is no information available on the specific biological targets of this compound, no literature exists describing the rational design of its analogues based on target structure or mechanism of action.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. There are no published studies that have employed combinatorial chemistry techniques to generate a library of analogues for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to develop mathematical relationships between the chemical structure and biological activity of a series of compounds. No QSAR studies specific to this compound have been identified in the scientific literature.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models requires a dataset of compounds with known biological activities. As there are no published data on the biological activity of a series of this compound analogues, no predictive models have been developed.

Identification of Key Structural Features for Potency

A key outcome of QSAR studies is the identification of structural features that are critical for a compound's potency. Without any QSAR models for this compound, there is no information on the key structural features that would modulate its activity.

Structure-Based Drug Design Principles

Structure-based drug design relies on the three-dimensional structure of the biological target. As the target of this compound is unknown and no structural data (such as X-ray crystallography or NMR) of it bound to a target are available, there are no documented applications of structure-based drug design principles for this compound.

Co-crystal Structure Analysis with Target Proteins

No publicly available co-crystal structures of this compound complexed with any target proteins were identified. This type of analysis is crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of the compound to its biological target. Without this crystallographic data, a detailed description of its binding mode at an atomic level is not feasible.

Molecular Dynamics Simulations to Understand Binding

A search of scientific literature did not yield any studies focused on molecular dynamics simulations of this compound. Such simulations are instrumental in providing insights into the dynamic nature of the compound's interaction with a target protein over time. They can reveal information about the stability of the compound in the binding pocket, conformational changes that may occur upon binding, and the energetics of the interaction. The absence of these simulation studies precludes any detailed discussion on the dynamic binding behavior of this specific compound.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

Virtual Screening for Novel Binding Partners

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 3-chloro-4,5-diethoxybenzamide, virtual screening could be employed to screen large compound databases to identify potential protein targets. This process involves docking the 3D structure of this compound against a panel of known protein structures. The results of such a screen would provide a prioritized list of potential biological targets, which could then be validated through experimental assays.

Scoring Functions for Ligand-Target Affinities

Scoring functions are mathematical methods used to approximate the strength of the non-covalent interaction (also referred to as binding affinity) between a ligand and a receptor after they have been docked. These functions take into account various energetic contributions such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, a variety of scoring functions could be utilized to rank its binding poses against different protein targets. The choice of scoring function can be critical, as different functions may yield different rankings. Therefore, a consensus approach, using multiple scoring functions, is often employed to increase the reliability of the binding affinity predictions.

| Scoring Function Type | Principle | Application to this compound |

| Force-Field Based | Calculates the binding energy based on classical mechanics force fields. | Could estimate the binding energy of this compound with a target protein by summing up the intermolecular forces. |

| Empirical | Uses a regression equation derived from experimental binding data of known ligand-protein complexes. | Could provide a rapid estimation of binding affinity based on key structural features of the this compound-protein complex. |

| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair contacts in a database of experimentally determined structures. | Could assess the likelihood of the observed binding pose of this compound based on known protein-ligand interactions. |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of the chemical reactivity and physical properties of a compound.

Electronic Structure Properties of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure of this compound. These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP map can visualize the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its intermolecular interactions.

| Electronic Property | Significance | Predicted Insight for this compound |

| HOMO Energy | Relates to the ability to donate an electron. | Would indicate the regions of the molecule most susceptible to electrophilic attack. |

| LUMO Energy | Relates to the ability to accept an electron. | Would indicate the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A smaller gap would suggest higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Would highlight potential sites for hydrogen bonding and other non-covalent interactions. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations of this compound, both in isolation and in complex with a potential target protein, can provide valuable insights into its dynamic behavior. These simulations can reveal the flexibility of the molecule and identify its preferred conformations in different environments. When simulated with a protein, MD can show how the ligand adapts its conformation to fit into the binding site and can help to identify key interactions that stabilize the complex. The stability of the ligand-protein complex over time can also be assessed, providing further evidence for the predicted binding mode. Conformational analysis, often performed in conjunction with MD simulations, systematically explores the different spatial arrangements of the atoms in a molecule, helping to identify the low-energy, and therefore most populated, conformations of this compound.

Ligand Dynamics in Biological Environments

No information is available in the public domain regarding the ligand dynamics of this compound within biological environments.

Conformational Ensemble Sampling

There are no available studies or data concerning the conformational ensemble sampling of this compound.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of 3-Chloro-4,5-diethoxybenzamide and its Derivatives

Spectroscopic methods provide a detailed view into the molecular framework of this compound, offering insights into its electronic and vibrational states, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular skeleton.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons and the ethoxy groups. The two aromatic protons would likely appear as singlets due to their isolated positions on the benzene (B151609) ring. The ethoxy groups would each exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from coupling with the adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro and benzamide (B126) functionalities.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbon of the amide, the aromatic carbons (both protonated and quaternary), and the carbons of the two ethoxy groups. The chemical shifts would be indicative of the local electronic environment of each carbon atom.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen would be characteristic of a primary amide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.5 (2H, s) | 120 - 130 |

| O-CH₂ | 4.0 - 4.2 (4H, m) | 64 - 66 |

| CH₃ | 1.3 - 1.5 (6H, t) | 14 - 16 |

| C=O | - | 165 - 170 |

| C-Cl | - | 125 - 135 |

| C-O | - | 145 - 155 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.comquimicaorganica.org The IR spectrum of this compound would be characterized by several key absorption bands. wpmucdn.comquimicaorganica.orgspectroscopyonline.com The primary amide group would show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric vibrations. spectroscopyonline.com A strong C=O stretching band for the amide carbonyl would be expected around 1630-1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching bands from the ethoxy groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Asymmetric & Symmetric Stretch | 3100 - 3500 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ether C-O | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Note: Predicted values based on typical functional group absorptions. wpmucdn.comquimicaorganica.orgspectroscopyonline.com

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. acs.org High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the molecule containing the ³⁷Cl isotope is approximately one-third the intensity of the peak for the molecule with the ³⁵Cl isotope. libretexts.orglibretexts.org Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of complex mixtures and the confirmation of the compound's identity in various matrices. nih.govnih.gov

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amide group and potential π-stacking of the aromatic rings. Such data is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. sielc.com For this compound, a reversed-phase HPLC method would likely be employed. nih.govsielc.com In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for accurate purity assessment. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with good resolution from any impurities.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are typical starting conditions and may require optimization. nih.govsielc.com

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of analyzing this compound, GC, often coupled with a mass spectrometer (GC-MS), provides detailed information on its purity and can be used for its quantification.

Detailed Research Findings:

While specific research articles detailing the GC analysis of this compound are not prevalent, general methods for the analysis of aromatic amides and halogenated hydrocarbons are well-established and can be applied. For a hypothetical analysis, a non-polar or medium-polarity capillary column, such as a DB-5 or an Rxi-624sil MS, would be suitable. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of any potential impurities or starting materials from the main compound.

The retention time of this compound would be influenced by its volatility and interactions with the stationary phase of the GC column. Given its molecular weight and the presence of polar functional groups (amide and ether), it would likely have a moderate retention time compared to more volatile, less polar compounds.

Below is an illustrative data table representing a hypothetical GC analysis of a reaction mixture containing this compound and potential related substances. The conditions are based on typical methods for analyzing similar aromatic compounds.

Hypothetical GC Analysis Data for this compound

| Compound Name | Retention Time (minutes) | Peak Area (%) |

| Toluene (solvent) | 3.5 | - |

| 1,2-diethoxybenzene | 8.2 | 1.5 |

| 3-chloro-4,5-diethoxybenzoic acid | 12.5 | 3.0 |

| This compound | 14.8 | 95.0 |

| Unidentified by-product | 16.1 | 0.5 |

Note: The data in this table is illustrative and based on typical GC analysis of aromatic compounds. The GC conditions are assumed to be: Inlet Temperature: 250°C, Column: DB-5 (30 m x 0.25 mm x 0.25 µm), Carrier Gas: Helium, Oven Program: 100°C (1 min), then 15°C/min to 280°C (5 min).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile separation technique widely used in synthetic chemistry for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

Detailed Research Findings:

For the analysis of this compound, a silica (B1680970) gel plate (e.g., Silica Gel 60 F254) would typically be used as the stationary phase due to the polar nature of the amide and ether groups. The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The ratio of these solvents would be optimized to achieve good separation of the target compound from impurities.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value of this compound would depend on the specific mobile phase composition. Due to its polarity, it would be expected to have a lower to moderate Rf value compared to less polar starting materials or by-products. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) if the compound is UV-active, or by using staining reagents.

The following table provides hypothetical TLC data for monitoring the synthesis of this compound.

Hypothetical TLC Analysis Data for the Synthesis of this compound

| Compound | Rf Value | Observation |

| 3-chloro-4,5-diethoxybenzoic acid (Starting Material) | 0.25 | Spot diminishes over time. |

| This compound (Product) | 0.45 | Spot appears and intensifies over time. |

| Co-spot (Starting Material + Reaction Mixture) | 0.25, 0.45 | Two distinct spots are visible. |

Note: The data in this table is illustrative. The TLC conditions are assumed to be: Stationary Phase: Silica Gel 60 F254, Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v). Rf values are dependent on the specific experimental conditions.

Future Research Directions and Translational Potential

Development of Next-Generation Benzamide (B126) Analogues

The development of analogues of 3-chloro-4,5-diethoxybenzamide will be a critical step in optimizing its potential therapeutic properties. By systematically modifying its structure, researchers can fine-tune its activity, selectivity, and pharmacokinetic profile. Key strategies in the development of next-generation analogues include:

Pharmacophore Modulation: Building upon the core benzamide structure, modifications to the chloro and diethoxy substituents can be explored to enhance target binding and efficacy. This approach has been successfully employed in the development of other benzamide derivatives to optimize their affinity for specific biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound analogues and their biological activity will be essential. These studies will guide the design of more potent and selective compounds.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogues with improved metabolic stability and reduced off-target effects. For instance, the ethoxy groups could be replaced with other small alkyl or fluoroalkyl groups to modulate lipophilicity and metabolic fate.

A comparative analysis of potential next-generation benzamide analogues is presented in the table below, highlighting the rationale for their design.

| Analogue | Modification | Rationale |

| 3-fluoro-4,5-diethoxybenzamide | Replacement of chloro with fluoro | Improve metabolic stability and alter electronic properties. |

| 3-chloro-4,5-dimethoxybenzamide | Replacement of diethoxy with dimethoxy | Investigate the impact of alkyl chain length on potency and selectivity. |

| N-substituted analogues | Addition of various substituents to the amide nitrogen | Explore new interaction points with target proteins and improve pharmacokinetic properties. |

Exploration of Novel Therapeutic Applications based on Preclinical Findings

While preclinical data for this compound is not yet available, the broader class of benzamides has shown promise in a variety of therapeutic areas. Future preclinical studies on this novel compound should investigate its potential in the following areas:

Oncology: Many benzamide derivatives are potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov Preclinical studies should assess the PARP-1 inhibitory activity of this compound and its potential as an anticancer agent. nih.gov Other benzamides have shown efficacy as histone deacetylase (HDAC) inhibitors, suggesting another avenue for oncological research. nih.gov

Neuropsychiatric Disorders: Substituted benzamides are well-known for their activity on dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The unique substitution pattern of this compound may confer novel selectivity for these receptors, making it a candidate for the treatment of schizophrenia, depression, or other central nervous system disorders. researchgate.net

Infectious Diseases: The benzamide scaffold has been explored for its antimicrobial and antifungal properties. nanobioletters.com Preclinical screening of this compound against a panel of pathogenic bacteria and fungi could reveal novel anti-infective applications. nanobioletters.com

Multidrug Resistance in Cancer: Some novel benzamide derivatives have been shown to inhibit ATP-binding cassette transporters like ABCG2, which play a role in multidrug resistance in cancer. nih.gov Investigating the potential of this compound to reverse chemotherapy resistance is a promising area of research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research on this compound

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research and development of this compound. These computational tools can be applied in several key areas:

Predictive Modeling: AI and ML algorithms can be trained on existing data from other benzamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of this compound and its analogues. researchgate.netmdpi.com This can help prioritize the synthesis of the most promising compounds. researchgate.netmdpi.com

De Novo Drug Design: Generative AI models can design novel benzamide analogues with desired properties, expanding the chemical space for exploration and potentially leading to the discovery of compounds with superior efficacy and safety profiles. oncodesign-services.com

Target Identification: AI can analyze large biological datasets to identify potential molecular targets for this compound, providing insights into its mechanism of action and suggesting new therapeutic indications. oncodesign-services.com

Retrosynthesis Prediction: ML models can predict efficient synthetic routes for this compound and its analogues, streamlining the chemical synthesis process. oncodesign-services.com

The application of AI and ML in the drug discovery pipeline for novel benzamides is outlined below:

| Stage of Drug Discovery | Application of AI/ML | Potential Impact |

| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets. oncodesign-services.com |

| Hit Identification | Virtual screening of compound libraries | Rapid identification of potential lead compounds. frontiersin.org |

| Lead Optimization | Predictive modeling of ADMET properties | Design of analogues with improved pharmacokinetic and safety profiles. researchgate.net |

| Preclinical Development | Analysis of high-content screening data | Elucidation of mechanism of action and identification of biomarkers. |

Challenges and Opportunities in Benzamide Research

The field of benzamide research, while mature, still presents both challenges and opportunities. A key challenge lies in achieving high selectivity for specific biological targets to minimize off-target effects. The structural rigidity of the benzamide core can also limit the exploration of diverse chemical space.

However, these challenges are outweighed by the opportunities. The synthetic tractability of the benzamide scaffold allows for the rapid generation of large libraries of analogues for high-throughput screening. Furthermore, the well-established safety profile of many approved benzamide drugs provides a solid foundation for the development of new therapeutic agents with a potentially lower risk of unforeseen toxicity. The development of novel synthetic methodologies for amide bond formation continues to expand the possibilities for creating complex and innovative benzamide derivatives.

Potential as a Research Tool in Biological Systems

Beyond its therapeutic potential, this compound and its analogues could serve as valuable research tools for probing biological systems. If a specific and high-affinity molecular target is identified, radiolabeled or fluorescently tagged versions of this compound could be synthesized. These probes would be instrumental in:

Target Validation: Confirming the role of a specific protein in a disease process.

In Vitro and In Vivo Imaging: Visualizing the distribution and density of the target protein in cells, tissues, and living organisms.

Pharmacological Studies: Elucidating the mechanism of action of other drugs that interact with the same target.

The development of such research tools would not only advance our understanding of fundamental biological processes but also facilitate the discovery of other novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4,5-diethoxybenzamide, and what reaction conditions are critical for yield optimization?

Answer: The synthesis typically involves condensation of 3-chloro-4,5-diethoxybenzaldehyde with an appropriate amine under basic conditions. A representative method (adapted from analogous benzamide syntheses) includes:

- Step 1: React 3-chloro-4,5-diethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol to form the oxime intermediate .

- Step 2: Reduce the oxime to the primary amine using hydrogenation or catalytic methods (e.g., Raney nickel).

- Step 3: Couple the amine with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the benzamide .

Critical parameters:

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- NMR (¹H/¹³C):

- FTIR: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass spectrometry (HRMS): Molecular ion peak matching the exact mass (C₁₁H₁₄ClNO₃, calculated [M+H]⁺ = 256.0743).

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

Answer: Contradictions may arise from:

- Purity issues: Validate compound purity via HPLC (≥95%) and confirm absence of residual solvents .

- Assay conditions: Optimize pH, temperature, and co-solvent (e.g., DMSO concentration ≤1%) to avoid denaturation .

- Target specificity: Perform competitive binding assays or use CRISPR-edited cell lines to rule off-target effects.

- Computational validation: Conduct molecular docking (e.g., AutoDock Vina) to assess binding affinity to the enzyme’s active site .

Q. What strategies are effective for modifying the this compound scaffold to enhance its pharmacokinetic properties while retaining activity?

Answer:

- Ethoxy group substitution: Replace one ethoxy with a polar group (e.g., -OH, -NH₂) to improve solubility, but protect it as a prodrug (e.g., acetylated) to maintain membrane permeability .

- Amide bond isosteres: Replace the amide with a sulfonamide or urea to enhance metabolic stability .

- Halogen substitution: Explore fluoro or bromo analogs at the 3-position to modulate lipophilicity and target binding .

Q. How can crystallography and computational modeling elucidate the structural basis of this compound’s interactions with cytochrome P450 enzymes?

Answer:

- X-ray crystallography: Co-crystallize the compound with human CYP3A4 or bacterial P450BM3 to resolve binding modes. Key interactions include hydrogen bonding with active-site residues (e.g., Thr309) and hydrophobic contacts with the heme pocket .

- MD simulations: Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability and identify critical residues for binding .

Methodological Challenges

Q. How should researchers address low yields in the final amidation step of this compound synthesis?

Answer:

- Activation reagents: Use HATU or EDCI/HOBt for efficient coupling instead of traditional carbodiimides .

- Solvent optimization: Switch to DMF or DCM to improve reagent solubility.

- Stoichiometry: Use a 1.2:1 molar ratio of amine to acyl chloride to ensure complete reaction .

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability conditions?

Answer:

- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products.

- Structural elucidation: Compare fragmentation patterns (MS²) with reference standards or in silico tools (e.g., CFM-ID) .

Data Interpretation and Validation

Q. How can researchers differentiate between artifacts and genuine biological activity in high-throughput screening (HTS) of this compound derivatives?

Answer:

- Counter-screening: Test hits against unrelated targets (e.g., kinases) to exclude pan-assay interference compounds (PAINS).

- Dose-response curves: Confirm activity with IC₅₀ values in triplicate and assess Hill slopes for non-specific binding .

- Orthogonal assays: Validate enzyme inhibition with a fluorescence-based assay if initial data came from radiometric methods .

Future Research Directions

Q. What unexplored applications of this compound exist in material science, and how can its electronic properties be tailored?

Answer:

- Conductive polymers: Incorporate the compound into polyaniline analogs via electropolymerization; the ethoxy groups may enhance solubility in organic solvents .

- MOF synthesis: Use as a ligand for metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺) to study gas adsorption properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.